molecular formula C9H12N2O2 B1343917 Ethyl 5-amino-2-methylnicotinate CAS No. 60390-42-3

Ethyl 5-amino-2-methylnicotinate

Cat. No. B1343917
Key on ui cas rn: 60390-42-3
M. Wt: 180.2 g/mol
InChI Key: HYBDHBPFSJDKMT-UHFFFAOYSA-N
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Patent
US08288540B2

Procedure details

To a solution of 2-methyl-5-nitro-nicotinic acid ethyl ester 7 (1.43 mmol) in MeOH (15 mL) is added Pd (5% on carbon, 50% wet; 10% weight). After purging, the reaction mixture is stirred under hydrogen atmosphere for 3 h. The solvent is filtered through celite and the celite cake is washed with MeOH. The solvent is removed under vacuum to afford 5-amino-2-methyl-nicotinic acid ethyl ester 8 as yellow solid, which is used without further purification. 1H NMR (400 MHz, d6-DMSO) δ 7.19 (d, J=4.0 Hz, 1H), 6.78 (d, J=4.0 Hz, 2H), 4.10 (s, 2H), 3.56 (q, J=8.0 Hz, 2H), 1.80 (s, 3H), 0.59 (t, J=8.0 Hz, 3H). MS (m/z) (M+1)+: 182.0.
Quantity
1.43 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[N:7][C:6]=1[CH3:14])[CH3:2]>CO.[Pd]>[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[C:9]([NH2:11])[CH:8]=[N:7][C:6]=1[CH3:14])[CH3:2]

Inputs

Step One
Name
Quantity
1.43 mmol
Type
reactant
Smiles
C(C)OC(C1=C(N=CC(=C1)[N+](=O)[O-])C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred under hydrogen atmosphere for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purging
FILTRATION
Type
FILTRATION
Details
The solvent is filtered through celite
WASH
Type
WASH
Details
the celite cake is washed with MeOH
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(C1=C(N=CC(=C1)N)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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